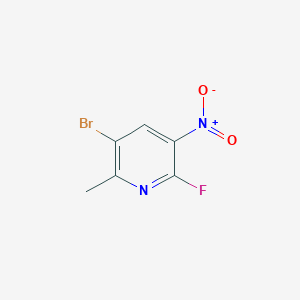

3-Bromo-6-fluoro-2-methyl-5-nitropyridine

Description

3-Bromo-6-fluoro-2-methyl-5-nitropyridine (CAS: 1050501-88-6) is a halogenated pyridine derivative with a unique substitution pattern: a bromine atom at position 3, fluorine at position 6, methyl at position 2, and nitro at position 5 . This compound is commercially available through multiple suppliers, reflecting its utility in pharmaceutical and agrochemical synthesis . Its structure combines electron-withdrawing groups (Br, F, NO₂) with a weakly electron-donating methyl group, creating a highly polarized aromatic system. Such features make it a versatile intermediate in nucleophilic aromatic substitution and cross-coupling reactions.

Properties

IUPAC Name |

5-bromo-2-fluoro-6-methyl-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c1-3-4(7)2-5(10(11)12)6(8)9-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDFXRAFFAQGNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)F)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676934 | |

| Record name | 3-Bromo-6-fluoro-2-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263282-57-0 | |

| Record name | 3-Bromo-6-fluoro-2-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-fluoro-2-methyl-5-nitropyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of 2-methyl-5-nitropyridine followed by fluorination. The reaction conditions often include the use of reagents such as bromine (Br2) and a fluorinating agent like tetra-n-butylammonium fluoride (Bu4NF) in a solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis systems are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-fluoro-2-methyl-5-nitropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Major Products

Substitution: Formation of derivatives with different functional groups replacing bromine or fluorine.

Reduction: Formation of 3-bromo-6-fluoro-2-methyl-5-aminopyridine.

Coupling: Formation of biaryl compounds with various substituents on the pyridine ring.

Scientific Research Applications

3-Bromo-6-fluoro-2-methyl-5-nitropyridine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a building block in the development of bioactive molecules and pharmaceuticals.

Medicine: Explored for its role in the synthesis of drug candidates with potential therapeutic effects.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2-methyl-5-nitropyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects are determined by its interaction with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like nitro and fluorine can influence its reactivity and binding affinity .

Comparison with Similar Compounds

Key Observations:

Electron Effects: The presence of fluorine at position 6 in the target compound enhances electron withdrawal, making the pyridine ring more electrophilic compared to non-fluorinated analogs like 3-Bromo-2-methyl-5-nitropyridine. This increases its reactivity in reactions such as SNAr (nucleophilic aromatic substitution) . Methoxy-substituted analogs (e.g., 3-Bromo-6-fluoro-2-methoxy-5-nitropyridine) exhibit reduced reactivity due to the electron-donating nature of the methoxy group, which counteracts the electron-withdrawing effects of other substituents .

Regioselectivity :

- In 6-Bromo-2-methyl-3-nitropyridine, the nitro group at position 3 directs incoming nucleophiles to positions 4 and 6, whereas in the target compound, the nitro group at position 5 directs substitutions to positions 2 and 4 .

Biological Activity: Bromo-fluoro pyridine derivatives, such as 5-Bromo-5-fluoro-6-methoxy-dihydro-2'-deoxyuridine (MeOBrFUdR), have demonstrated antineoplastic activity by interfering with DNA synthesis .

Synthetic Utility :

- The methyl group at position 2 in the target compound provides steric stabilization, reducing unwanted side reactions during metal-catalyzed couplings (e.g., Buchwald-Hartwig amination) compared to bulkier analogs like 3-Bromo-2-methoxy-5-nitropyridine .

Physicochemical Properties

- Solubility : The nitro and halogen substituents render the compound poorly soluble in water but highly soluble in polar aprotic solvents (e.g., DMF, DMSO).

- Melting Point: Expected to be higher than non-fluorinated analogs due to increased molecular symmetry and halogen bonding .

- Stability : The fluorine atom enhances thermal stability, as seen in related fluoropyridines .

Biological Activity

3-Bromo-6-fluoro-2-methyl-5-nitropyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C6H5BrFN3O2

- CAS Number : 1263282-57-0

This compound features a bromine atom and a fluorine atom at the 3 and 6 positions, respectively, along with a nitro group at the 5 position. These substitutions significantly influence its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group is known to undergo reduction within biological systems, potentially leading to reactive intermediates that can interact with cellular macromolecules.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various bacterial strains.

- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise, indicating potential cytotoxic effects against specific types of cancer cells.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Study 1: Antimicrobial Screening

A study conducted on the antimicrobial efficacy of various pyridine derivatives included this compound. The results indicated significant inhibition of bacterial growth at concentrations as low as 25 µg/mL against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM for breast cancer cells, suggesting notable anticancer activity .

Case Study 3: Mechanistic Insights

Further research utilizing molecular docking simulations revealed that the compound binds effectively to the active site of target enzymes involved in cancer metabolism. This binding was associated with significant alterations in enzyme activity, supporting its role as a potential therapeutic agent .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.